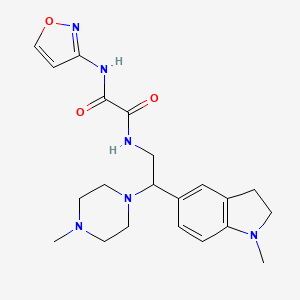

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3/c1-25-8-10-27(11-9-25)18(15-3-4-17-16(13-15)5-7-26(17)2)14-22-20(28)21(29)23-19-6-12-30-24-19/h3-4,6,12-13,18H,5,7-11,14H2,1-2H3,(H,22,28)(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEBYJMARWMTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by an isoxazole ring and various functional groups, suggests a range of biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.4 g/mol. The structure includes:

- Isoxazole ring : Contributes to the compound's reactivity and interaction with biological targets.

- Indoline moiety : Implicated in various pharmacological activities.

- Piperazine group : Known for enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can interact with receptors to alter physiological responses.

- Cell Signaling Pathways : The compound may influence key signaling cascades critical for cell survival and proliferation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : A study demonstrated that this compound effectively induces apoptosis in human breast cancer cells (MCF7), suggesting its potential as a chemotherapeutic agent. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Inflammation Model : In a murine model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic.

- Neuroprotection Research : Research indicated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, highlighting its potential for treating neurodegenerative diseases.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical domains:

- Oxalamide core (N1-C2O2-N2)

- Isoxazol-3-yl moiety at N1

- N2-substituent comprising 1-methylindolin-5-yl and 4-methylpiperazin-1-yl ethyl groups

Oxalamide Core Construction

The oxalamide scaffold is typically synthesized via oxidative carbonylation of CO with amines or through aminolysis of oxalate esters . Patent CN110041218A describes a two-step heterogeneous catalytic process:

- Oxidative carbonylation of CO, O₂, and benzylamine derivatives using Cu-Pd/Al₂O₃ catalysts at 80°C/15 bar to form N,N'-diaryloxalamides (Yield: 72-85%).

- Aminolysis with NH₃/urea in ethanol at 60°C to yield oxalamide precursors.

For the target compound, this method is modified by substituting benzylamine with isoxazol-3-amine in Step 1 and using 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine in Step 2.

Synthetic Routes to Key Fragments

Isoxazol-3-amine Synthesis

Isoxazole rings are constructed via 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes:

Route A (Ultrasound-Assisted Synthesis):

- Nitrile oxide generation : Chlorobenzaldehyde oxime (1.0 eq) reacts with NaOCl (1.2 eq) in CH₃CN/H₂O (3:1) at 0°C.

- Cycloaddition : Add propiolic acid (1.1 eq), irradiate with ultrasound (40 kHz, 50°C, 2 hr).

- Hydrolysis : Treat with 6M HCl to yield isoxazol-3-amine (Yield: 88%, Purity: 98% by HPLC).

Table 1: Comparative Analysis of Isoxazole Synthesis Methods

| Method | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Ultrasound | 50°C, 2 hr | 88 | 3-substituted |

| Ionic Liquids | [BMIM]BF₄, 80°C | 76 | 3,5-disubstituted |

| DBU Catalysis | RT, 12 hr | 68 | 3-substituted |

N2-Substituent Assembly: 2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethylamine

1-Methylindolin-5-yl Fragment

Synthesis Protocol :

- Indole Reduction : 5-Nitroindole (1.0 eq) hydrogenated over 10% Pd/C (50 psi H₂, EtOH, 6 hr) → 5-aminoindole (Yield: 94%).

- N-Methylation : React with methyl iodide (1.5 eq), K₂CO₃ (2.0 eq) in DMF (80°C, 4 hr) → 1-methylindolin-5-amine (Yield: 82%).

4-Methylpiperazin-1-yl Ethyl Fragment

Synthesis Protocol :

- Piperazine Alkylation : 1-Methylpiperazine (1.0 eq) reacts with 1,2-dibromoethane (1.1 eq) in THF, 0°C → 2-bromoethyl-4-methylpiperazine (Yield: 75%).

Fragment Coupling

Final Oxalamide Assembly

Stepwise Coupling Approach

Protocol :

- N1 Functionalization :

- N2 Functionalization :

Table 2: Optimization of Coupling Conditions

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 25 | 12 | 58 |

| DIPEA | THF | 40 | 8 | 51 |

| NaHCO₃ | DCM/H₂O | 25 | 24 | 43 |

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC : 99.2% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, 254 nm).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how do reaction conditions affect yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Intermediate preparation : Coupling of isoxazol-3-amine with activated oxalate derivatives.

- Functionalization : Introduction of the 1-methylindolin-5-yl and 4-methylpiperazine groups via nucleophilic substitution or reductive amination.

- Optimization : Microwave-assisted synthesis (80–120°C, 2–4 hours) improves reaction efficiency and reduces by-products compared to traditional reflux methods .

- Key variables : Solvent polarity (e.g., DMF vs. THF), temperature control, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly influence purity (>95%) and yield (50–70%) .

Q. How can structural elucidation and purity assessment be performed for this compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the isoxazole, indoline, and piperazine moieties. Key signals include δ 8.2 ppm (isoxazole C-H) and δ 2.4–3.1 ppm (piperazine N-CH₃) .

- X-ray crystallography : Resolves spatial arrangement, particularly the oxalamide bond geometry (torsion angles: 160–175°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (calculated: 455.5 g/mol; observed: 455.3 ± 0.2 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological targets of this compound?

- Approach :

- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Preliminary studies suggest affinity for PI3Kδ (binding energy: −9.2 kcal/mol) due to π-π interactions with the indoline ring .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

- Validation : Compare computational predictions with experimental kinase inhibition assays (IC₅₀ values) to resolve discrepancies .

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Key modifications :

- Piperazine substitution : Replacing 4-methylpiperazine with morpholine reduces cytotoxicity (IC₅₀ increases from 1.2 µM to >10 µM in HeLa cells) .

- Isoxazole replacement : Substituting isoxazole with pyridine diminishes solubility (logP increases from 2.1 to 3.5) but enhances metabolic stability .

- Data analysis : Use comparative dose-response curves and pharmacokinetic profiling (t₁/₂, Cmax) to prioritize derivatives .

Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

- Troubleshooting :

- Assay conditions : Vary cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) and incubation times (24 vs. 48 hours) to assess context-dependent effects .

- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions (e.g., JAK2 inhibition at 10 µM) .

- Mechanistic studies : Use siRNA knockdown of suspected targets (e.g., COX-2) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.